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Compound Name:
3-(2-carboxyethyl)-1H-indole-2-

carboxylic acid

Cat. No.: B182984 Get Quote

This technical guide provides an in-depth overview of the known homologs of 3-(2-
carboxyethyl)-1H-indole-2-carboxylic acid, targeting researchers, scientists, and

professionals in drug development. It covers their synthesis, biological activities, and

mechanisms of action, with a focus on their potential as therapeutic agents.

Introduction to Indole-2-Carboxylic Acid Derivatives
Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic

compounds with a wide range of biological activities. The core structure, consisting of a bicyclic

indole ring with a carboxylic acid group at position 2, serves as a versatile scaffold for the

design and synthesis of novel therapeutic agents. Modifications at various positions of the

indole ring, particularly at the N1, C3, C5, and C6 positions, have led to the discovery of potent

inhibitors of various enzymes and receptor antagonists. This guide focuses on homologs of 3-
(2-carboxyethyl)-1H-indole-2-carboxylic acid, exploring their therapeutic potential in different

disease areas.

Homologs as HIV-1 Integrase Strand Transfer
Inhibitors
A series of indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-

1 integrase, a key enzyme in the viral replication cycle.[1][2][3] These compounds act as
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integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the active

site of the enzyme.[1][2][3]

Structure-Activity Relationship
The inhibitory activity of these derivatives is significantly influenced by the substituents on the

indole core. Key findings from structure-activity relationship (SAR) studies include:

C3 Position: Introduction of a long-chain substituent at the C3 position can enhance the

interaction with a hydrophobic cavity near the active site of the integrase, thereby improving

inhibitory activity.[2] For instance, derivatives with 2-methoxyphenyl or 3-methoxyphenyl

groups at C3 showed a 3-fold improvement in activity compared to the parent compound.[1]

C6 Position: The introduction of a halogenated benzene ring at the C6 position can lead to

effective π-π stacking interactions with the viral DNA, contributing to the inhibitory effect.[1]

[3]

Quantitative Data
The following table summarizes the inhibitory activity of selected indole-2-carboxylic acid

derivatives against HIV-1 integrase.
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Compound C3-Substituent C6-Substituent IC₅₀ (µM)

1 H H >30

4a
2-

methoxyphenylamino
H 10.06

4b
3-

methoxyphenylamino
H 10.99

4d 4-fluorophenylamino H 15.70

4e 2-fluorophenylamino H 13.56

17a H Halogenated benzene 3.11

20a

(((2-

fluorobenzyl)oxy)meth

yl)

6-((3-fluoro-4-

methoxyphenyl)amino

)

0.13

Table 1: Inhibitory activity (IC₅₀) of indole-2-carboxylic acid derivatives against HIV-1 integrase.

Data sourced from[1][2].

Experimental Protocols
General Synthesis of Ethyl 3-substituted-amino-1H-indole-2-carboxylates (4a-f):[1]

Ethyl 3-bromo-1H-indole-2-carboxylate (3) is synthesized by dissolving 3-bromo-1H-indole-2-

carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid

and stirring at 80°C for 2 hours.

A mixture of ethyl 3-bromo-1H-indole-2-carboxylate, the corresponding substituted aniline,

Pd₂(dba)₃, Ruphos, and Cs₂CO₃ in 1,4-dioxane is heated at 100°C under a nitrogen

atmosphere.

The reaction progress is monitored by TLC.

After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under

reduced pressure.
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The residue is purified by column chromatography on silica gel to afford the desired product.

HIV-1 Integrase Inhibition Assay:[2]

The inhibitory activity of the compounds on the strand transfer reaction of HIV-1 integrase is

determined using a multi-well plate assay. The assay measures the integration of a donor DNA

substrate into a target DNA substrate. The reaction mixture contains purified recombinant HIV-1

integrase, the donor and target DNA substrates, and the test compound at varying

concentrations. The amount of integrated product is quantified, and the IC₅₀ value is calculated.
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Homologs as IDO1/TDO Dual Inhibitors
Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual

inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4]

These enzymes are involved in tryptophan metabolism and are considered potential targets for

cancer immunotherapy.[4]

Quantitative Data
The following table presents the inhibitory activities of selected dual IDO1/TDO inhibitors.

Compound IDO1 IC₅₀ (µM) TDO IC₅₀ (µM)

9o-1 1.17 1.55

9p-O 0.0XX (double digit nM) 0.0XX (double digit nM)
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Table 2: Inhibitory activity (IC₅₀) of 6-acetamido-indole-2-carboxylic acid derivatives against

IDO1 and TDO. Data sourced from[4]. Note: Exact nanomolar values for 9p-O were not

provided in the abstract.

Experimental Protocols
IDO1 and TDO Enzyme Inhibition Assays:[4]

The inhibitory activities of the synthesized compounds against IDO1 and TDO are evaluated

using enzymatic assays. The assays measure the conversion of tryptophan to N-

formylkynurenine. The reaction mixture contains the respective enzyme (IDO1 or TDO),

tryptophan, and the test compound at various concentrations. The formation of N-

formylkynurenine is monitored spectrophotometrically. IC₅₀ values are then calculated from the

dose-response curves.
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Homologs as CysLT1 Selective Antagonists
A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as

highly potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor.[5]

CysLTs are inflammatory mediators involved in asthma and allergic rhinitis.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31881488/
https://pubmed.ncbi.nlm.nih.gov/31881488/
https://www.benchchem.com/product/b182984?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789669/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship
The SAR studies revealed that the following structural features are crucial for potent CysLT₁

antagonist activity:

An (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group.

An indole-2-carboxylic acid moiety.

An α, β-unsaturated amide moiety at position 3 of the indole ring.

Quantitative Data
The table below shows the CysLT₁ and CysLT₂ receptor antagonist activities of a key

compound.

Compound CysLT₁ IC₅₀ (µM) CysLT₂ IC₅₀ (µM)

17k 0.0059 ± 0.0011 15 ± 4

Table 3: Antagonist activity (IC₅₀) of compound 17k against CysLT₁ and CysLT₂ receptors. Data

sourced from[5].

Experimental Protocols
General Synthesis of 3-Substituted 1H-indole-2-carboxylic Acid Derivatives:[5]

Ethyl-4,6-dichloro-1H-indole-2-carboxylate is prepared from 3,5-dichloroaniline via a Japp–

Klingemann condensation followed by a Fischer indole ring closure.

Vilsmeier–Haack formylation of the indole-2-carboxylate yields the corresponding aldehyde.

Subsequent ester hydrolysis affords the carboxylic acid, which is then esterified.

The final derivatives are obtained through a series of reactions including Doebner–

Knoevenagel condensation and amide coupling.

Calcium Mobilization Assay:[5]
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The antagonist activity of the compounds on the CysLT₁ and CysLT₂ receptors is determined

by measuring their ability to inhibit the increase in intracellular calcium concentration induced

by the natural ligand, LTD₄. Cells expressing either CysLT₁ or CysLT₂ receptors are pre-

incubated with the test compounds at various concentrations, followed by stimulation with

LTD₄. The change in intracellular calcium levels is measured using a fluorescent calcium

indicator. IC₅₀ values are calculated from the concentration-response curves.
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Other Homologs and Their Activities
Research has also explored other homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic
acid with different biological activities:

Antioxidant Potentials: N-substituted derivatives and indole-2-carboxamides have been

synthesized and screened for their antioxidant activity.[6]

Anticancer Activity: Dinuclear copper(II) complexes with indole-2-carboxylic acid as a ligand

have shown in vitro DNA-binding, antioxidant, and anticancer properties.[7]

Cannabinoid CB1 Receptor Allosteric Modulators: Indole-2-carboxamides bearing

photoactivatable functionalities have been developed as novel allosteric modulators for the

cannabinoid CB1 receptor.[8]

NMDA Receptor Complex Affinity: 3-(Carboxymethyl)-1H-indole-2-carboxylic acid has

demonstrated affinity for the glycine site on the NMDA receptor complex.

Conclusion
The indole-2-carboxylic acid scaffold, particularly with modifications at the C3 position, has

proven to be a fruitful starting point for the development of a diverse range of biologically active

compounds. The homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid discussed in

this guide highlight the therapeutic potential of this chemical class in areas such as HIV, cancer,
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and inflammatory diseases. Further research and optimization of these lead compounds could

result in the development of novel and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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